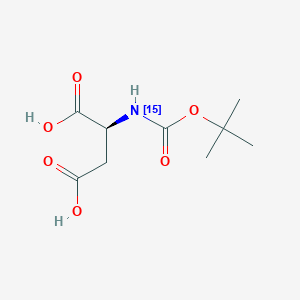

Boc-Asp-OH-15N

Description

Significance of Stable Isotopic Labeling in Contemporary Chemical and Biochemical Studies

Stable isotopic labeling is a powerful and indispensable technique in modern scientific research that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N), into molecules of interest. creative-proteomics.comsymeres.com This method allows researchers to tag and trace compounds within complex biological, chemical, and environmental systems without the health hazards associated with radioactive isotopes. creative-proteomics.comslideshare.net By substituting a common atom with its heavier, stable counterpart, the labeled molecule becomes distinguishable by analytical methods that are sensitive to mass differences, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com

The applications of stable isotope labeling are vast and cut across numerous scientific disciplines. In metabolic research, labeled compounds such as ¹³C-labeled glucose are used to track metabolic pathways, allowing scientists to understand how organisms process nutrients and synthesize essential molecules. This ability to trace metabolic pathways is crucial for elucidating the mechanisms that govern nucleic acid synthesis, degradation, and turnover. silantes.com In proteomics and metabolomics, stable isotope labeling enables the precise quantification of proteins and metabolites in a sample. creative-proteomics.comsymeres.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to compare protein abundance between different cell populations, such as healthy versus diseased cells, providing critical insights into cellular processes and disease mechanisms. nih.gov Furthermore, the use of stable isotopes enhances the structural resolution in techniques like NMR, facilitating the detailed characterization of biomolecular structures and interactions. symeres.comsilantes.com

Overview of the Boc-Protection Strategy in Amino Acid Chemistry for Research Applications

In the synthesis of peptides and other complex organic molecules, it is often necessary to prevent certain reactive functional groups from participating in a chemical reaction. This is achieved through the use of "protecting groups." The Boc-protection strategy, which employs the tert-butyloxycarbonyl (Boc) group, is a cornerstone of amino acid chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.orgbachem.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.commasterorganicchemistry.com The Boc group is used as a temporary protecting group for the α-amino (Nα) group of the incoming amino acid. bachem.com This protection prevents the amino group from reacting with itself and ensures that peptide bonds form in the correct sequence. americanpeptidesociety.orgmasterorganicchemistry.com

The Boc group is an acid-labile protecting group, meaning it is stable under many reaction conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgmasterorganicchemistry.com A typical cycle in Boc-SPPS involves the coupling of a Boc-protected amino acid to the free amine of the resin-bound peptide, followed by the removal of the Boc group with TFA to generate a new free amine, ready for the next coupling step. masterorganicchemistry.com

Fundamental Importance of the 15N Isotope in Modern Research Methodologies

The stable isotope of nitrogen, ¹⁵N, is of fundamental importance in a wide array of modern research methodologies due to nitrogen's central role in the chemistry of life. As a key component of amino acids, proteins, and nucleic acids, nitrogen is ubiquitous in biological systems. Labeling with ¹⁵N provides a direct and powerful means to trace the fate of nitrogen-containing molecules. creative-proteomics.com Because ¹⁵N is not radioactive, it can be used safely in a variety of experimental settings, including long-term ecological and agricultural studies. slideshare.net

In quantitative proteomics, metabolic labeling with ¹⁵N is an efficient method for achieving accurate protein quantification. nih.gov Organisms or cells are grown in media where the sole nitrogen source is enriched with ¹⁵N, leading to the incorporation of the heavy isotope into all of their proteins. nih.gov When these labeled samples are mixed with unlabeled (¹⁴N) samples and analyzed by mass spectrometry, the mass difference allows for the precise relative quantification of thousands of proteins simultaneously. nih.govresearchgate.net This approach minimizes errors during sample preparation and analysis. nih.gov

Beyond proteomics, ¹⁵N is an invaluable tracer in environmental and agricultural science. researchgate.net By using ¹⁵N-labeled fertilizers, researchers can directly measure how much of the applied nitrogen is taken up by a crop, how much remains in the soil, and how much is lost to the environment. arasia.orgwur.nl This information is critical for optimizing fertilizer use, improving crop yields, and minimizing environmental pollution from nitrogen runoff. arasia.orgresearchgate.net The ability to distinguish between different nitrogen sources using ¹⁵N has profoundly advanced our understanding of the nitrogen cycle in agro-ecosystems. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of Boc-Asp-OH-15N

| Property | Value | Reference |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-aspartic acid-15N | sigmaaldrich.com |

| Synonyms | L-Aspartic-15N acid, N-t-Boc derivative | sigmaaldrich.com |

| CAS Number | 204523-15-9 | sigmaaldrich.com |

| Molecular Formula | HO₂CCH₂CH(¹⁵NH-Boc)CO₂H | sigmaaldrich.com |

| Molecular Weight | 234.21 g/mol | sigmaaldrich.com |

| Isotopic Purity | 98 atom % ¹⁵N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 116-118 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBMCZQVSQJDE-PYWYPUIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584369 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204523-15-9 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204523-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Modifications Involving Boc Asp Oh 15n

Advanced Strategies for ¹⁵N Isotopic Incorporation

The introduction of a ¹⁵N isotope into Boc-Asp-OH can be achieved through various synthetic and biosynthetic strategies. A common approach involves the use of a ¹⁵N-labeled nitrogen source, such as (¹⁵NH₄)₂SO₄ or ¹⁵N-nitrite, in chemical or enzymatic reactions. researchgate.net

One prominent method is the stereospecific enzymatic synthesis. This approach utilizes enzymes like amino acid dehydrogenases to catalyze the formation of L-amino acids from their corresponding α-keto acids. For instance, L-[¹⁵N]glutamic acid can be synthesized from α-ketoglutarate using glutamate (B1630785) dehydrogenase, with (¹⁵NH₄)Cl serving as the ¹⁵N source. This labeled glutamate can then act as an amine donor in transamination reactions to produce other ¹⁵N-labeled amino acids. researchgate.netresearchgate.net A coupled enzymatic system using glutamate dehydrogenase and a branched-chain amino acid aminotransferase can be employed to generate various ¹⁵N-enriched L-amino acids. researchgate.netdntb.gov.ua

Another strategy involves the chemical synthesis from ¹⁵N-labeled precursors. For example, ¹⁵N-labeled L-asparagine can be synthesized from ¹⁵N-labeled L-aspartic acid, which in turn can be prepared from inorganic raw materials containing the ¹⁵N isotope. google.com This method avoids the less efficient process of resolving a racemic mixture of DL-asparagine. google.com

Furthermore, chemoenzymatic methods offer a powerful approach for producing isotopically labeled compounds. These methods combine chemical synthesis steps with enzymatic reactions to achieve high efficiency and stereospecificity. For example, a one-pot, 14-step chemoenzymatic synthesis has been developed to produce ¹³C- and ¹⁵N-labeled dihydrofolates from simple precursors like glucose, guanine, and p-aminobenzoyl-L-glutamic acid with high yields. cardiff.ac.uk While this example is for a different molecule, the principles can be applied to the synthesis of labeled amino acid precursors.

Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing Boc-Asp-OH-¹⁵N as a Building Block

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides and proteins. iris-biotech.de The use of isotopically labeled amino acids like Boc-Asp-OH-¹⁵N within SPPS protocols allows for the site-specific introduction of ¹⁵N atoms, which is invaluable for structural and functional studies of peptides. intavispeptides.compnas.orgnih.gov

Role of Boc-Asp-OH-¹⁵N within Boc-Chemistry SPPS Protocols

In Boc-chemistry SPPS, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group. organic-chemistry.orgamericanpeptidesociety.org Boc-Asp(OR)-OH, where the side-chain carboxyl group of aspartic acid is protected (e.g., as a benzyl (B1604629) ester, OBzl), is the standard derivative used in this methodology. peptide.compeptide.com The incorporation of Boc-Asp-OH-¹⁵N follows the standard SPPS cycle of deprotection, activation, and coupling.

The key role of Boc-Asp-OH-¹⁵N is to introduce a ¹⁵N label at a specific aspartic acid residue within the peptide sequence. This site-specific labeling is crucial for NMR spectroscopy, as it allows for the unambiguous assignment of signals corresponding to that particular residue, simplifying complex spectra and providing detailed structural information. iu.edu The Boc protecting group is stable to the basic conditions used for Fmoc group removal, making it an orthogonal protecting group strategy. organic-chemistry.org

Comparative Analysis of Boc-Based and Fmoc-Based Strategies for ¹⁵N-Labeled Peptide Synthesis

Two primary strategies dominate SPPS: Boc-based and Fmoc-based chemistry. iris-biotech.deamericanpeptidesociety.org The choice between them for synthesizing ¹⁵N-labeled peptides depends on several factors, including the peptide sequence, desired purity, and the nature of the final product.

| Feature | Boc-Based Strategy | Fmoc-Based Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Strong acid (e.g., TFA) americanpeptidesociety.org | Base (e.g., piperidine) iris-biotech.de |

| Side-Chain Protection | Typically benzyl-based (e.g., Bzl) | Typically tert-butyl-based (e.g., tBu) |

| Cleavage from Resin | Harsh acid (e.g., HF) researchgate.net | Strong acid (e.g., TFA) iris-biotech.de |

| Advantages | - Less prone to diketopiperazine formation for certain sequences. - Suitable for synthesizing peptide thioesters. nih.gov | - Milder deprotection conditions. americanpeptidesociety.org - Wider variety of available non-canonical building blocks. iris-biotech.de - True orthogonality of protecting groups. iris-biotech.de |

| Disadvantages | - Harsh cleavage conditions can degrade sensitive peptides. americanpeptidesociety.org - Use of hazardous reagents like HF. iris-biotech.de | - Can be susceptible to side reactions like diketopiperazine formation. |

Table 1: Comparison of Boc and Fmoc SPPS Strategies

For the synthesis of ¹⁵N-labeled peptides, both strategies are viable. The Fmoc strategy has largely become the more popular choice due to its milder conditions and the availability of a wider range of derivatives. iris-biotech.deamericanpeptidesociety.org However, Boc chemistry remains essential for specific applications, such as when a particular synthesis protocol is required or when Fmoc strategies are not compatible, for instance, with the direct synthesis of peptide thioesters. iris-biotech.denih.gov The synthesis of ¹⁵N-labeled peptides has been successfully demonstrated using both methodologies. nih.goviu.eduresearchgate.net

Solution-Phase Synthesis Approaches for Boc-Asp-OH-¹⁵N and its Derivatives

While SPPS is dominant for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of amino acid derivatives and short peptides. The synthesis of Boc-Asp-OH-¹⁵N itself is typically performed in solution. A common method involves reacting L-aspartic acid-¹⁵N with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.com

The synthesis of more complex derivatives and structures can also be achieved in solution. For example, N-Boc-protected amino acids can be converted into amides through various one-pot procedures. rsc.orgcolab.wsoup.com One such method involves the in-situ generation of isocyanates from N-Boc-protected amines, which then react with Grignard reagents to yield amides in high yields under mild conditions. rsc.org Another approach utilizes di-tert-butyl pyrocarbonate as an activating agent in the presence of pyridine (B92270) and ammonium (B1175870) hydrogencarbonate to form amides from protected amino acids. colab.ws These methods can be applied to Boc-Asp-OH-¹⁵N to create a variety of labeled derivatives.

Chemoenzymatic and Biosynthetic Routes for Accessing ¹⁵N-Labeled Amino Acid Precursors

Chemoenzymatic and biosynthetic routes offer highly efficient and stereospecific pathways to ¹⁵N-labeled amino acids, which are the precursors to Boc-Asp-OH-¹⁵N. nih.gov These methods often leverage the catalytic power of enzymes to achieve transformations that are difficult to control through purely chemical means.

A powerful biosynthetic approach involves using recombinant microorganisms. For instance, recombinant Escherichia coli strains have been engineered for the high-level production of L-aspartic acid. By using a ¹⁵N-labeled nitrogen source like ¹⁵NH₄Cl in the culture medium, these systems can produce ¹⁵N-L-aspartic acid. researchgate.net

Enzymatic synthesis in vitro is another widely used strategy. As mentioned earlier, a coupled enzymatic system with glutamate dehydrogenase and a branched-chain amino acid aminotransferase can produce a range of ¹⁵N-labeled L-amino acids from α-keto acids and a ¹⁵N-ammonium salt. researchgate.net Specifically for aspartic acid, aspartase (L-aspartate ammonia-lyase) can catalyze the synthesis of ¹⁵N-L-aspartic acid from fumarate (B1241708) and ¹⁵NH₄Cl. researchgate.net

Metabolic scrambling, where the ¹⁵N label is transferred to other amino acids, can be a challenge in biosynthetic systems. nih.gov However, by carefully selecting the expression host and culture conditions, this can often be minimized. For example, studies in human embryonic kidney (HEK) 293 cells have shown that while some amino acids like aspartic acid are prone to significant scrambling, others experience minimal scrambling. nih.gov

Synthetic Routes for Preparing N-Boc-Protected Amino Acid Amides and Complex Structures

The synthesis of N-Boc-protected amino acid amides and more complex structures from Boc-Asp-OH-¹⁵N is crucial for creating probes for biological studies. A variety of synthetic methods are available for this purpose.

A straightforward approach to synthesizing N-Boc-protected amino acid amides involves a one-pot procedure using ammonium hydrogencarbonate and a coupling reagent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, which can produce amides in high yields. colab.wsoup.com

More complex structures can be built from Boc-protected amino acids. For instance, mono-Boc-protected diketopiperazines, which can serve as building blocks for peptide elongation, can be synthesized from N-protected amino acids. acs.org Furthermore, Boc-protected amino acids are key starting materials in the synthesis of various heterocyclic structures and complex peptide-drug conjugates. rsc.orgchim.it For example, a synthetic route to diazide-peptide conjugates involves the coupling of a Boc-protected peptide sequence with a diazide moiety. rsc.org These synthetic strategies can be adapted to use Boc-Asp-OH-¹⁵N, thereby introducing a ¹⁵N label into these more complex molecular architectures.

Iii. Applications in Advanced Analytical Techniques for Biomolecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The isotopic labeling of biomolecules with NMR-active nuclei is a cornerstone of modern structural biology. The compound N-(tert-Butoxycarbonyl)-L-aspartic acid-15N, or Boc-Asp-OH-15N, serves as a valuable precursor for introducing the stable isotope ¹⁵N at specific aspartic acid residues during peptide synthesis. sigmaaldrich.com This targeted incorporation is instrumental for a variety of advanced NMR spectroscopic studies aimed at elucidating the structure, dynamics, and function of complex biological systems.

A primary challenge in the NMR spectroscopy of biomolecules is its inherently low sensitivity, which is further compounded by the low natural abundance of key NMR-active isotopes like ¹³C (1.1%) and ¹⁵N (0.36%). nih.govwikipedia.org The incorporation of ¹⁵N, which has a spin of ½ and provides narrower line widths compared to the quadrupolar ¹⁴N nucleus, is crucial for obtaining high-quality NMR data. wikipedia.org Enriching proteins with ¹⁵N, often through the use of labeled amino acid precursors during synthesis or expression, significantly boosts the signal-to-noise ratio, making complex experiments feasible. acs.orgresearchgate.net

This compound is particularly useful in solid-phase peptide synthesis, allowing for the precise placement of a ¹⁵N label at a specific aspartic acid position within a polypeptide chain. sigmaaldrich.com This site-specific labeling strategy is a powerful tool for interrogating local structure and intermolecular contacts without the spectral complexity of a uniformly labeled sample. sigmaaldrich.com By introducing the ¹⁵N label at a single or a few selected sites, researchers can focus on specific regions of a protein, such as an enzyme's active site or a protein-protein interaction interface, simplifying spectral analysis and providing unambiguous structural information. sigmaaldrich.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | HO₂CCH₂CH(¹⁵NH-Boc)CO₂H | sigmaaldrich.com |

| CAS Number | 204523-15-9 | sigmaaldrich.com |

| Molecular Weight | 234.21 g/mol | sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % ¹⁵N | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Primary Application | Peptide synthesis for biomolecular NMR | sigmaaldrich.com |

Isotopic labeling with compounds like this compound is fundamental to the application of multidimensional NMR spectroscopy for studying the structure and dynamics of biomolecules like proteins and nucleic acids. ceitec.cz

The determination of high-resolution 3D structures of proteins by NMR relies heavily on obtaining distance restraints, primarily through Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net In larger proteins, severe signal overlap in simple proton NMR spectra makes unambiguous assignment impossible. The introduction of ¹⁵N and ¹³C isotopes allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov These experiments spread the proton signals out into a second dimension based on the chemical shift of the directly bonded nitrogen atom, dramatically reducing spectral overlap. nih.govresearchgate.net

Uniform ¹⁵N labeling, achieved by growing recombinant proteins in media containing a ¹⁵N source like ¹⁵NH₄Cl, provides a ¹⁵N nucleus at almost every residue, generating a unique backbone HN peak for each amino acid in the ¹H-¹⁵N HSQC spectrum. nih.gov Site-specific labeling, using precursors like this compound in peptide synthesis, is crucial for assigning signals in complex spectra or for verifying assignments. sigmaaldrich.com By knowing precisely which residue is labeled, researchers can anchor the assignment process, which is a critical step in solving the complete three-dimensional structure. sigmaaldrich.comceitec.cz

Proteins are not static entities; their biological functions are intimately linked to their conformational dynamics. NMR spectroscopy is uniquely suited to probe these motions across a wide range of timescales. Isotopic labeling is essential for these studies. ceitec.cz By monitoring the relaxation parameters of ¹⁵N nuclei placed at specific sites, researchers can gain insights into the flexibility of the protein backbone.

Furthermore, ¹⁵N labeling is a powerful method for studying intermolecular interactions, such as those between a protein and a ligand or between two proteins. Chemical shift perturbation mapping is a common technique where a ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein is recorded in the presence and absence of an unlabeled binding partner. ceitec.cz Residues at the interaction interface will often experience changes in their chemical environment upon binding, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. This allows for the mapping of binding sites and the characterization of the interaction.

Hydrogen bonds are critical for the stability of protein secondary and tertiary structures. The chemical shift of a ¹⁵N nucleus is highly sensitive to its local electronic environment, including its participation in hydrogen bonds. acs.orgresearchgate.net The ¹⁵N chemical shift can serve as an indicator of hydrogen bond strength and geometry. acs.org

For example, studies on model compounds and peptides have shown a correlation between the ¹⁵N chemical shift tensor values and hydrogen bond length. acs.org Generally, when a nitrogen atom acts as a hydrogen bond acceptor, its nucleus becomes deshielded, resulting in a downfield shift. Conversely, the chemical shift of a protonated nitrogen involved in a hydrogen bond is also sensitive to the bond's characteristics. nih.gov While ¹⁵N NMR is a suitable tool for characterizing relatively strong secondary interactions, its ability to detect very weak bonds in solution can be limited. rsc.org The site-specific incorporation of ¹⁵N using reagents like this compound enables detailed analysis of specific hydrogen bonds, which is crucial for understanding enzyme catalytic mechanisms and protein stability. acs.org

To tackle the challenges of spectral complexity and sensitivity in NMR studies of biomolecules, various isotopic labeling strategies have been developed. The choice of strategy depends on the size of the protein and the specific biological question being addressed.

Uniform Labeling: This is the most common and cost-effective method, where a protein is produced in a medium containing ¹⁵N and/or ¹³C sources (e.g., ¹⁵NH₄Cl and ¹³C-glucose). sigmaaldrich.com This results in the incorporation of isotopes at all possible positions, which is essential for de novo structure determination of small to medium-sized proteins. acs.orgsigmaaldrich.com

Selective Labeling: This approach involves the isotopic enrichment of only specific amino acid types. nih.govnih.gov This is achieved by adding one or more labeled amino acids to the growth medium. The resulting simplified NMR spectra allow for easier assignment and are particularly useful for studying large proteins where uniform labeling leads to overwhelming spectral crowding. nih.govbiorxiv.org

Site-Specific Labeling: This strategy, often accomplished through chemical peptide synthesis, involves incorporating a labeled amino acid at a single, defined position in the polypeptide chain. sigmaaldrich.comsigmaaldrich.com this compound is a reagent used for this purpose. sigmaaldrich.com This method provides unambiguous probes for specific sites, which is invaluable for studying enzyme mechanisms, protein folding pathways, and specific intermolecular contacts. sigmaaldrich.comsigmaaldrich.com

Reverse Labeling: In this scheme, a protein is expressed in a medium that is uniformly enriched with ¹⁵N and/or ¹³C, but one or more specific types of amino acids are added in their unlabeled form. nih.govsigmaaldrich.com This results in the disappearance of signals from those specific residue types, which can help in assigning resonances in crowded spectra. nih.gov

Table 2: Comparison of Isotopic Labeling Schemes for NMR

| Labeling Scheme | Description | Primary Application | Reference |

|---|---|---|---|

| Uniform Labeling | All C and/or N atoms are isotopically enriched (e.g., U-¹⁵N). | De novo structure determination of small to medium proteins (<30 kDa). | nih.govsigmaaldrich.com |

| Selective Labeling | Only specific types of amino acids are labeled (e.g., ¹⁵N-Lys). | Reducing spectral overlap in large proteins; assignment assistance. | nih.govnih.gov |

| Site-Specific Labeling | A label is incorporated at a single, defined residue position. | Probing specific sites (e.g., active sites); mechanistic studies. | sigmaaldrich.comsigmaaldrich.com |

| Reverse Labeling | Specific amino acids are left unlabeled in a uniformly labeled protein. | Simplifying complex spectra; assignment confirmation. | nih.govsigmaaldrich.com |

Uniform 13C, 15N Labeling Strategies for Complex Systems

Specialized 15N NMR Techniques in Research (e.g., Relaxation Studies, Chemical Shift Anisotropy)

Mass Spectrometry (MS) Applications

The mass shift introduced by the ¹⁵N isotope makes Boc-Asp-OH-¹⁵N an invaluable reagent for quantitative mass spectrometry techniques. sigmaaldrich.comsymeres.com

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method in quantitative proteomics, and ¹⁵N-labeling serves a similar purpose, especially in whole organisms where SILAC is not always practical. In this approach, a "heavy" proteome, where all nitrogen atoms are ¹⁵N, is used as an internal standard. nih.govopenaccesspub.org

By mixing an unlabeled ("light") sample with a known amount of the ¹⁵N-labeled ("heavy") standard, the relative abundance of thousands of proteins can be accurately quantified by comparing the intensities of the light and heavy peptide peaks in the mass spectrometer. nih.govfrontiersin.org This method significantly reduces preparative and analytical variability because the samples are combined early in the workflow. frontiersin.org

This technique is particularly powerful for studying protein turnover, which is the balance of protein synthesis and degradation. anr.frliverpool.ac.uk By introducing a ¹⁵N-labeled precursor and monitoring its incorporation into proteins over time, researchers can determine the synthesis and clearance rates of individual proteins on a proteome-wide scale. anr.fracs.org This provides a dynamic view of cellular processes that is not captured by simple protein abundance measurements. anr.fr

| Technique | Principle | Application | Key Advantage |

|---|---|---|---|

| Metabolic Labeling | In vivo incorporation of ¹⁵N from labeled sources (e.g., ¹⁵NH₄Cl) to create a "heavy" proteome. nih.govnih.gov | Relative quantification of protein expression levels between different states. frontiersin.org | Reduces experimental variability by allowing samples to be mixed at an early stage. frontiersin.org |

| Stable Isotope Labeling Kinetics (SILK) | Time-course tracking of ¹⁵N incorporation into proteins from a labeled precursor. anr.fr | Measurement of protein synthesis and degradation rates (turnover). anr.frliverpool.ac.ukacs.org | Provides dynamic information on protein regulation beyond static abundance levels. anr.fr |

In metabolomics, stable isotope labeling with ¹⁵N is a powerful strategy for tracing the flow of nitrogen through metabolic pathways and for identifying unknown metabolites. boku.ac.atrsc.org By supplying ¹⁵N-labeled precursors, such as labeled amino acids, to cells or organisms, researchers can track the incorporation of the isotope into a wide array of nitrogen-containing metabolites. boku.ac.atresearchgate.net

This approach greatly aids in metabolite identification, as it generates characteristic isotope patterns that can be detected by high-resolution mass spectrometry (HRMS). boku.ac.atacs.org This allows for the confident annotation of known metabolites and the discovery of novel ones. boku.ac.at Furthermore, by combining ¹⁵N labeling with other isotopes like ¹³C, it is possible to simultaneously trace the metabolism of multiple elements, providing a more comprehensive view of cellular metabolic networks. rsc.org This dual-labeling approach can elucidate the interplay between carbon and nitrogen metabolism in processes like amino acid and nucleotide synthesis. rsc.org

| Application Area | Methodology | Information Gained | Example |

|---|---|---|---|

| Metabolite Identification | Global labeling with a ¹⁵N source and comparison of labeled vs. unlabeled extracts using HRMS. boku.ac.at | Distinguishes true metabolites from background noise and aids in formula determination. boku.ac.at | Matching nitrogen-containing compounds to their biosynthetic gene clusters in cyanobacteria. researchgate.net |

| Metabolic Flux Analysis | Tracing the incorporation of ¹⁵N-labeled precursors (tracers) into downstream metabolites over time. rsc.orgresearchgate.net | Quantifies the rates of metabolic pathways involving nitrogen. nih.gov | Simultaneously tracing ¹³C and ¹⁵N from labeled glucose and glutamine to map central carbon and nitrogen metabolism. rsc.org |

| Untargeted Profiling | Using algorithms to automatically detect the characteristic isotopic signature of a labeled tracer in MS data. acs.org | Comprehensive detection of all known and unknown metabolites derived from a specific tracer substance. acs.org | Studying the biotransformation of a ¹³C-labeled fungal toxin in epithelial cells. acs.org |

Implementation of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving accurate and precise quantification of molecules in complex samples. nih.gov The technique's power lies in its use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov this compound, with its single ¹⁵N-labeled nitrogen atom, is an ideal precursor for synthesizing such standards for quantitative proteomics and metabolomics.

The core principle of IDMS involves adding a known amount of the isotopically labeled standard (e.g., a peptide containing ¹⁵N-aspartic acid synthesized from this compound) to a sample containing the natural, unlabeled analyte of interest. nih.gov Because the labeled standard is chemically identical to the unlabeled analyte, it behaves the same way during sample preparation, purification, and ionization in the mass spectrometer. sigmaaldrich.com Any sample loss or variation during the analytical process affects both the labeled and unlabeled forms equally, thus preserving the ratio between them.

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is created by the heavier ¹⁵N isotope. sigmaaldrich.com By measuring the ratio of the signal intensity of the natural analyte to that of the known amount of the labeled standard, the exact quantity of the analyte in the original sample can be calculated with high accuracy. nih.gov This approach circumvents the issue of ionization efficiency variability in mass spectrometry, which often hinders absolute quantification. creative-proteomics.com

Research Findings:

In a typical quantitative proteomics workflow, a synthetic peptide standard, incorporating ¹⁵N-aspartic acid derived from this compound, is used to quantify a target protein following its enzymatic digestion. This labeled peptide (spike) is added to the digested protein sample, and the mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

The table below illustrates hypothetical data from an IDMS experiment to quantify the peptide "Gly-Asp-Val-Phe" in a human plasma sample. A synthetic, labeled version, "Gly-[¹⁵N]Asp-Val-Phe," created using this compound, serves as the internal standard.

| Parameter | Unlabeled Peptide (Analyte) | ¹⁵N-Labeled Peptide (Standard) | Calculation and Result |

| Monoisotopic Mass | 452.22 Da | 453.22 Da | Mass difference of 1.00 Da |

| Amount Added | Unknown (X) | 100 fmol | |

| MS Peak Area | 1,250,000 | 2,500,000 | |

| Peak Area Ratio (Analyte/Standard) | 0.5 | ||

| Calculated Amount (X) | (Peak Area Ratio) * (Amount of Standard) = 0.5 * 100 fmol | ||

| Final Concentration | 50 fmol |

This method, leveraging standards from precursors like this compound, provides the reliability and quality control necessary for applications such as biomarker validation and pharmacological studies. nih.gov

Compound-Specific Isotope Analysis (CSIA) for Tracing Nitrogen Cycling in Environmental and Biological Systems

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to trace the sources, pathways, and transformations of specific compounds in complex environmental and biological systems. frtr.govvliz.be By analyzing the isotopic composition of individual compounds, researchers can gain detailed insights that are not available from bulk isotope analysis. vliz.be ¹⁵N-labeled compounds, such as aspartic acid derived from this compound, are invaluable tracers for investigating the intricate nitrogen cycle.

The methodology involves introducing a ¹⁵N-enriched compound into a system and tracking its movement. kit.edu As the labeled compound is metabolized and transformed, the ¹⁵N isotope is incorporated into various other molecules and organisms. By measuring the ¹⁵N/¹⁴N ratio in specific compounds (like amino acids, nitrates, or ammonia) over time and space, scientists can delineate nitrogen transformation pathways, quantify process rates, and identify the fate of nitrogen from a specific source. vliz.benih.gov This is particularly useful in understanding processes like nitrification, denitrification, and nitrogen uptake by plants and microorganisms. kit.edunih.gov

For example, ¹⁵N-labeled aspartic acid can be introduced into a soil ecosystem. Researchers can then sample different components of the ecosystem—such as soil organic matter, microbial biomass, and plant tissues—at various time points. Using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), they can determine the ¹⁵N enrichment in other amino acids or nitrogenous compounds, revealing how the nitrogen from the initial aspartic acid was processed and distributed. vliz.be

Research Findings:

A study investigating nitrogen uptake and transformation in a simplified soil-plant system could utilize ¹⁵N-labeled aspartic acid to trace the nitrogen flow. The table below presents hypothetical results from such an experiment, showing the change in ¹⁵N abundance in different environmental compartments after the introduction of the tracer.

| Time Point | Sample Compartment | δ¹⁵N (‰ vs. Air) | Interpretation |

| Day 0 | Soil (Tracer Added) | +5000‰ | Initial high enrichment of the soil with the ¹⁵N tracer. |

| Microbial Biomass | +5‰ | Background natural abundance level. | |

| Plant Roots | +4‰ | Background natural abundance level. | |

| Day 7 | Soil | +2500‰ | Decrease indicates uptake and transformation by organisms. |

| Microbial Biomass | +1500‰ | Rapid assimilation of the labeled nitrogen by soil microbes. | |

| Plant Roots | +50‰ | Initial, slower uptake of nitrogen by the plant. | |

| Day 30 | Soil | +800‰ | Further depletion as nitrogen is cycled through the system. |

| Microbial Biomass | +900‰ | ¹⁵N is being incorporated and also turned over. | |

| Plant Roots | +400‰ | Significant translocation of the labeled nitrogen into the plant. |

Note: δ¹⁵N represents the ratio of ¹⁵N to ¹⁴N relative to a standard (Atmospheric N₂). A higher value indicates greater enrichment with the ¹⁵N isotope.

These types of detailed findings, made possible by tracers derived from compounds like this compound, are crucial for improving nitrogen use efficiency in agriculture and understanding the ecosystem-level impacts of nitrogen pollution. kit.eduresearchgate.net

Iv. Role in Metabolic and Biochemical Pathway Elucidation

Isotope-Assisted Metabolic Flux Analysis (iMFA) Using ¹⁵N Labeling

Isotope-assisted metabolic flux analysis (iMFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov By introducing an isotopically labeled substrate, such as ¹⁵N-aspartic acid derived from Boc-Asp-OH-¹⁵N, researchers can trace the distribution of the isotope through the metabolic network. creative-proteomics.commdpi.com The pattern of ¹⁵N incorporation into various metabolites provides crucial constraints for computational models, enabling the estimation of fluxes that are not directly measurable. nih.govnih.gov

The use of ¹⁵N-labeled tracers is fundamental to iMFA for quantitatively describing the flow of nitrogen through cellular pathways. creative-proteomics.commdpi.com When ¹⁵N-aspartate is introduced into a cell culture, its nitrogen atom can be transferred to other molecules through transamination and other reactions. nih.gov By measuring the ¹⁵N enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a detailed map of nitrogen flux can be constructed. nih.govfrontiersin.org This allows for the quantification of the relative contributions of different pathways to the synthesis of nitrogen-containing biomolecules, such as other amino acids and nucleotides. mdpi.comcreative-proteomics.com The resulting flux map provides a snapshot of the metabolic network's topology and operational state under specific conditions. nih.gov

While single-isotope labeling provides significant insights, the co-administration of both ¹³C- and ¹⁵N-labeled tracers offers a more comprehensive view of metabolism by simultaneously tracking both carbon and nitrogen backbones. nih.govembopress.org A dual-labeling strategy, for instance using a ¹³C-labeled carbon source like glucose alongside ¹⁵N-aspartate (from Boc-Asp-OH-¹⁵N), allows for the concurrent quantification of carbon and nitrogen fluxes. nih.govethz.ch This approach, known as ¹³C¹⁵N-MFA, is particularly powerful for studying the interplay between carbon and nitrogen metabolism, which are tightly linked in processes like amino acid biosynthesis. nih.gov By tracking both isotopes, researchers can resolve complex pathways where carbon-only or nitrogen-only data would be insufficient. nih.govembopress.org For example, ¹³C¹⁵N-MFA has been used to elucidate the central carbon and nitrogen metabolism in Mycobacterium bovis BCG, identifying glutamate (B1630785) as a key hub in nitrogen metabolism. embopress.orgbiorxiv.org

Table 1: Illustrative Research Findings from a Hypothetical ¹³C¹⁵N-MFA Study in M. bovis BCG

This table illustrates the type of data obtained from a ¹³C¹⁵N-MFA experiment designed to resolve fluxes around key metabolic nodes. The values are representative of findings discussed in the literature. embopress.orgethz.ch

| Metabolic Flux | Relative Flux Value (Normalized to Uptake Rate) | Key Insight |

| Glycolysis (EMP) | 75 | Primary pathway for carbon source catabolism. |

| Pentose Phosphate Pathway (PPP) | 25 | Contribution to NADPH and precursor synthesis. |

| TCA Cycle | 60 | Central hub for energy and carbon skeleton production. |

| Anaplerotic Reactions | 15 | Replenishment of TCA cycle intermediates. |

| Nitrogen Assimilation (via Glutamate) | 100 | Glutamate identified as the central node for nitrogen distribution. embopress.org |

| Aspartate to other Amino Acids (N-flux) | 40 | Demonstrates the role of aspartate as a nitrogen donor. |

The fundamental application of ¹⁵N-labeled compounds like ¹⁵N-aspartate is to trace the journey of the nitrogen atom as it is incorporated into various biomolecules. creative-proteomics.com Once assimilated, the labeled nitrogen from aspartate can be found in the amino groups of other amino acids (e.g., alanine, glutamine), the purine (B94841) and pyrimidine (B1678525) rings of nucleotides, and other nitrogenous compounds. nih.gov Analytical techniques such as mass spectrometry can detect the mass shift caused by the ¹⁵N isotope, allowing for precise tracking and quantification of its distribution. frontiersin.org This enables researchers to follow metabolic transformations step-by-step and understand how metabolites are partitioned and distributed within different cellular compartments or even between different organs in a whole organism. mdpi.comoup.com

Metabolic flux analysis using ¹⁵N tracers helps to determine the activity of specific metabolic pathways under various physiological or pathological conditions. frontiersin.orgcreative-proteomics.com By comparing flux maps between different states (e.g., healthy vs. diseased cells), researchers can identify pathways with altered activity. creative-proteomics.com Furthermore, this analysis can reveal "rigid nodes" in the metabolic network—points where flux distributions are tightly constrained. These nodes are often critical control points in metabolism. For instance, studies in mycobacteria using ¹³C¹⁵N-MFA have confirmed glutamate as a central and rigid node for the distribution of nitrogen to other biosynthetic pathways. embopress.orgbiorxiv.org Identifying such nodes is crucial for understanding metabolic regulation and can highlight potential targets for therapeutic intervention. ethz.ch

Tracing of Metabolite Transformation and Distribution within Biological Systems

Investigating Nitrogen Assimilation and Catabolism Pathways in Research Models

¹⁵N-labeled aspartate is an invaluable tool for studying the pathways of nitrogen assimilation and catabolism in various research models, from microorganisms and plants to mammalian cells. nih.govmdpi.com In plants, for example, ¹⁵N tracing has been used to unravel how nitrogen from nitrate (B79036) is incorporated into amino acids like glutamine, glutamate, aspartate, and asparagine, both in the presence and absence of light. mdpi.comdntb.gov.ua

In a study on cultured astrocytes, the metabolism of [¹⁵N]aspartate was investigated using gas chromatography-mass spectrometry. nih.gov The research identified three main pathways for the disposition of aspartate's nitrogen:

Transamination to form [¹⁵N]glutamate, with the label subsequently appearing in glutamine, alanine, and other amino acids. nih.gov

Condensation with inosine (B1671953) monophosphate (IMP) in the purine nucleotide cycle. nih.gov

Condensation with citrulline to form argininosuccinate, ultimately yielding [¹⁵N]arginine. nih.gov

Table 2: Distribution of ¹⁵N Label from [¹⁵N]Aspartate in Cultured Astrocytes

This table summarizes the quantitative findings from a study where astrocytes were incubated with 0.05 mM [¹⁵N]aspartate, showing where the isotopic label was recovered. The data is based on the research described by Yudkoff et al. nih.gov

| Metabolite | ¹⁵N Recovery (nmol/mg protein) | Primary Metabolic Pathway |

| Alanine | 1.8 | Transamination |

| Glutamine | 1.2 | Transamination followed by glutamine synthesis |

| Arginine | 1.1 | Urea cycle (via argininosuccinate) |

| Glutamate | 0.8 | Transamination |

| Other Amino Acids | < 0.5 | Various biosynthetic pathways |

These studies demonstrate how ¹⁵N-aspartate can be used to trace and quantify the flux of nitrogen through interconnected metabolic pathways, revealing the relative importance of each route in a specific biological context. nih.gov

Studies on Protein and Amino Acid Metabolism in Physiological and Pathological States

The use of ¹⁵N-labeled amino acids, including ¹⁵N-aspartate, is a cornerstone of research into protein and amino acid metabolism. jafs.com.pl These tracers allow for the measurement of key parameters of whole-body protein dynamics, such as the rates of protein synthesis and breakdown. jafs.com.pl In a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), "heavy" amino acids (containing ¹³C or ¹⁵N) are incorporated into proteins as they are synthesized. thermofisher.com By comparing the abundance of "heavy" versus "light" (unlabeled) proteins using mass spectrometry, researchers can quantify changes in protein expression and turnover between different experimental conditions. chempep.comthermofisher.com

This approach has been applied to study how protein metabolism is affected by various factors, including age, diet, and disease states. jafs.com.pl For example, ¹⁵N-labeled tracers can be used to investigate how cancer cells exhibit altered amino acid metabolism to fuel their rapid proliferation. creative-proteomics.com Furthermore, metabolic scrambling, where the ¹⁵N label from one amino acid is transferred to another, can provide insights into the interconnectivity of amino acid biosynthetic pathways, although it also presents a challenge for precise quantification that must be carefully addressed in experimental design and data analysis. acs.org

V. Advanced Research Applications and Methodological Developments

Utilization as a Precursor in the Synthesis of Complex Bio-Inspired Molecules and Dendrimeric Structures

The unique structural attributes of Boc-Asp-OH-¹⁵N make it a valuable building block in the de novo synthesis of complex molecules that mimic biological systems. The presence of the ¹⁵N isotope provides a spectroscopic handle for downstream analysis without significantly altering the chemical properties of the resulting molecule. chempep.com

Bio-Inspired Molecules: In the realm of peptide chemistry, ¹⁵N-labeled amino acids are indispensable for creating synthetic peptides and peptidomimetics used in structural biology and mechanistic studies. chempep.comsigmaaldrich.com The Boc (tert-butoxycarbonyl) protecting group facilitates its use in solution-phase and solid-phase peptide synthesis (SPPS). sigmaaldrich.comrsc.org The incorporation of Boc-Asp-OH-¹⁵N into a peptide sequence allows researchers to probe specific sites within the molecule. This is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions, as the ¹⁵N nucleus provides a distinct signal. chempep.commdpi.com These labeled peptides can mimic natural structures, such as β-hairpins, or serve as substrates in the synthesis of larger glycoproteins. rsc.orgnih.gov

Dendrimeric Structures: Boc-Asp-OH-¹⁵N is also employed in the surface functionalization of dendrimers, which are highly branched, tree-like macromolecules with well-defined structures. kirj.ee Polyamidoamine (PAMAM) dendrimers, for example, can be functionalized by coupling amino acids to their periphery. nih.govnih.gov Using Boc-Asp-OH-¹⁵N allows for the creation of dendrimers with a precisely labeled surface. This is critical for applications in drug delivery, where the dendrimer acts as a carrier. The ¹⁵N label can be used to monitor the dendrimer's stability, its interaction with biological targets, and the release of conjugated molecules. The synthesis involves coupling the carboxylic acid group of the protected amino acid with the terminal amine groups on the dendrimer surface. nih.govnih.gov

| Molecule Class | Specific Example | Purpose of ¹⁵N Label | Key References |

|---|---|---|---|

| Peptidomimetics | β-Hairpin Mimics | Conformational analysis by NMR; studying intramolecular hydrogen bonds. | rsc.org |

| Glycopeptides | N-Glycoprotein Fragments | Used in the total chemical synthesis of glycoproteins to verify structure and study glycosylation mechanisms. | nih.gov |

| Dendrimers | Functionalized PAMAM Dendrimers | Tracking the dendrimer carrier in biological systems; studying drug release mechanisms. | nih.govnih.gov |

| Complex Alkaloids | Precursors to Aspidosperma Alkaloids | Serves as a chiral starting material for multi-step total synthesis of complex natural products. | mit.edu |

Design and Synthesis of Mechanistic Probes for Enzymatic and Biochemical Reactions

The site-specific ¹⁵N label in Boc-Asp-OH-¹⁵N is a powerful feature for designing probes to elucidate the mechanisms of enzymatic and biochemical reactions. acs.org Stable isotope labeling allows researchers to follow the fate of specific atoms through complex transformations, providing insights that are often unattainable with unlabeled molecules. chempep.com

The primary analytical technique benefiting from ¹⁵N labeling is NMR spectroscopy. chempep.com By incorporating Boc-Asp-OH-¹⁵N into a peptide substrate, scientists can monitor changes in the chemical environment of the nitrogen atom during an enzymatic reaction. nih.gov This can reveal details about enzyme-substrate binding, the formation of transient intermediates, and the dynamics of the active site. nih.govumich.edu For instance, ¹⁵N-labeled substrates have been used to investigate the mechanism of oligosaccharyltransferases, enzymes crucial for N-glycoprotein biosynthesis. nih.gov

Furthermore, isotope labeling is central to quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where "heavy" amino acids containing ¹⁵N are used to differentiate and quantify protein expression levels via mass spectrometry. chempep.com While aspartic acid is not a canonical SILAC amino acid, the principles of using isotopically labeled amino acids as internal standards and tracers are broadly applicable in metabolomics and studies of nitrogen metabolism in various biological systems. researchgate.net The synthesis of ¹⁵N-labeled amino acids from ¹⁵N-ammonium salts is a key enabling technology for these fields. researchgate.netchemrxiv.org

| Enzyme/Process Studied | Role of ¹⁵N-Labeled Probe | Information Gained | Key References |

|---|---|---|---|

| Oligosaccharyltransferase (OST) | ¹⁵N-labeled peptide substrate | Mechanistic insights into N-glycoprotein biosynthesis. | nih.gov |

| Adenosine (B11128) Deaminase | ¹⁵N-labeled substrate analogue | Determination of kinetic isotope effects to elucidate the chemical mechanism and transition state structure. | nih.gov |

| Nitrogen Metabolism | ¹⁵N-labeled amino acids as tracers | Tracking the assimilation and flow of nitrogen in soil microbial biomass and other ecosystems. | researchgate.net |

| Protein Dynamics | Uniformly or selectively ¹⁵N-labeled protein | Characterization of backbone dynamics, conformational exchange, and protein folding using ¹⁵N NMR relaxation studies. | nih.gov |

Theoretical and Computational Studies on Isotope Effects and ¹⁵N Chemical Shifts

Alongside experimental work, theoretical and computational chemistry provides a framework for interpreting and predicting the behavior of isotopically labeled molecules. For Boc-Asp-OH-¹⁵N, these studies focus on understanding the origins of ¹⁵N chemical shifts and isotope effects.

¹⁵N Chemical Shifts: The ¹⁵N chemical shift is highly sensitive to the local electronic environment, including factors like hydrogen bonding, solvent exposure, and backbone conformation (φ, ψ dihedral angles). titech.ac.jpnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate ¹⁵N chemical shielding tensors. nih.gov By comparing calculated values with experimental data from solid-state or solution NMR, researchers can validate and refine molecular structures. titech.ac.jpresearchgate.net For example, calculations on model dipeptides have shown that the ¹⁵N chemical shielding is significantly affected by the solvent and by the formation of intramolecular hydrogen bonds, which typically cause a deshielding effect (a downfield shift). nih.gov These computational models are crucial for accurately interpreting NMR spectra of complex peptides and proteins labeled with ¹⁵N. nih.govresearchgate.net

Isotope Effects: Theoretical studies are also used to analyze kinetic isotope effects (KIEs), which occur when an atom at a reactive center is replaced by one of its heavier isotopes. The ¹⁵N KIE can provide detailed information about the transition state of a reaction, particularly for steps involving bond cleavage or formation at the nitrogen atom. nih.gov For example, in the study of adenosine deaminase, the observed ¹⁵N isotope effects were quantitatively analyzed to suggest an intrinsic ¹⁵N KIE of approximately 1.03 for the release of ammonia (B1221849) from a tetrahedral intermediate, helping to define the rate-limiting steps of the catalytic mechanism. nih.gov

| Area of Study | Methodology | Key Findings | Key References |

|---|---|---|---|

| ¹⁵N Chemical Shift Calculation | Density Functional Theory (DFT); Polarizable Continuum Models (PCM) | Chemical shifts are highly dependent on conformation and hydrogen bonding. Bulk solvent effects cause deshielding. Good correlation between calculated and experimental shifts validates structures. | nih.gov |

| Solid-State NMR Analysis | Ab initio MO methods; Comparison with CP-MAS NMR data | ¹⁵N chemical shifts in solid peptides correlate with hydrogen bond geometry and dihedral angles, providing structural constraints. | titech.ac.jp |

| ¹⁵N Chemical Shift Tensors | Statistical analysis of experimental data and quantum chemical calculations | The principal elements of the ¹⁵N chemical shift tensor vary with the substitution pattern of the amino acid, affecting the analysis of oriented peptide spectra. | researchgate.net |

| Kinetic Isotope Effects | Quantitative analysis of experimental ¹⁵N KIEs | Provides insight into reaction mechanisms, such as the nature of transition states and the partitioning of intermediates in enzymatic reactions. | nih.gov |

Q & A

Q. How should contradictory findings between this compound and other isotopic tracers be reported?

- Methodological Answer :

- Contextualize Limitations : Discuss differences in tracer kinetics (e.g., 15N vs. 13C labeling rates).

- Cross-Validation : Replicate experiments using alternative tracers (e.g., 15N-ammonium chloride) or orthogonal methods (e.g., CRISPR knockout of aspartate transporters).

- Transparent Reporting : Use the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) checklist for metabolic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.